O-Methyl-L-tyrosine
CAS No.: 6230-11-1
VCID: VC21540651
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
O-Methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine. It is widely used in biochemical research and pharmaceutical applications due to its unique properties and biological activities. This compound is particularly noted for its role in neuroscience research, pharmaceutical development, and nutrition science. Neuroscience ResearchO-Methyl-L-tyrosine is used as a tool in neuroscience to study neurotransmitter synthesis, particularly dopamine. It inhibits tyrosine hydroxylase, an enzyme crucial for dopamine production, making it valuable for understanding neurological disorders . Pharmaceutical DevelopmentIn pharmaceutical development, O-Methyl-L-tyrosine is explored for its potential in modulating dopamine levels, which is beneficial for conditions like Parkinson's disease. Its ability to influence dopamine synthesis offers therapeutic benefits . Nutrition ScienceThis compound is also studied in nutrition science for its role in protein synthesis and amino acid metabolism. It provides insights into how dietary factors impact health and disease . Biochemical StudiesResearchers use O-Methyl-L-tyrosine to investigate the effects of methylation on amino acids, contributing to a deeper understanding of metabolic pathways . Animal StudiesIn animal models, O-Methyl-L-tyrosine is used to assess the impact of altered tyrosine levels on behavior and physiological responses, aiding in the development of new treatments . PET ImagingO-[11C]methyl-L-tyrosine has been evaluated as a potential tracer for imaging amino acid transport in tumors using positron emission tomography (PET). Studies have shown low uptake in normal organs except for the urinary tract and bladder, suggesting its potential for tumor imaging . Inhibition StudiesO-Methyl-L-tyrosine acts as an uncompetitive inhibitor of tyrosinase, an enzyme involved in the hydroxylation of L-tyrosine . Additionally, α-methyl-L-tyrosine is a mixed-type inhibitor, while N-methyl-L-tyrosine is a non-competitive inhibitor of L-amino acid oxidase (LAAO) . Synthesis and Isotopic StudiesO-Methyl-L-tyrosine can be incorporated into proteins in response to an amber nonsense codon in E. coli . Deuterated isotopomers like O-methyl-[2-2H]-L-tyrosine are synthesized to study isotope effects in enzymatic reactions . |
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CAS No. | 6230-11-1 |
Product Name | O-Methyl-L-tyrosine |
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Standard InChIKey | GEYBMYRBIABFTA-VIFPVBQESA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES | COC1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)O)N |
Synonyms | 4-methoxyphenylalanine O-methyltyrosine O-methyltyrosine, (DL)-isomer O-methyltyrosine, (L)-isomer O-methyltyrosine, hydrochloride O-methyltyrosine, hydrochloride, (D)-isomer O-methyltyrosine, hydrochloride, (L)-isome |
PubChem Compound | 2723935 |
Last Modified | Aug 15 2023 |
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